molecular formula C12H13NO4 B177212 1-benzylazetidine-3,3-dicarboxylic Acid CAS No. 106014-87-3

1-benzylazetidine-3,3-dicarboxylic Acid

Cat. No. B177212
M. Wt: 235.24 g/mol
InChI Key: CWDWGQLVRSTJCN-UHFFFAOYSA-N
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Patent
US09174947B2

Procedure details

1-Benzyl-azetidine-3,3-dicarboxylic acid was prepared by following the literature procedure (Miller, R. A.; et al. Syn. Comm. 2003, 33, 3347). To a solution of 4-(6,7-dimethoxy-quinolinyloxy)-phenylamine (4.2 mmol, 1 equiv.) and 4-fluoroaniline (4.2 mmol, 1 equiv.) in DMF (20 mL) was charged with DIEA (12.6 mmol, 3 equiv.) and a solution of 1-benzyl-azetidine-3,3-dicarboxylic acid (4.2 mmol, 1 equiv.) in DMF (10 mL). The reaction mixture was allowed to stir at RT and monitored by LCMS. The reaction was complete in 6 h. The reaction mixture was diluted with ethyl acetate and washed with 10% LiCl (3×), brine (3×), dried with sodium sulfate, filtered and the solvent was reduced in vacuo. The crude product was purified by silica gel chromatography eluting with 2% of MeOH in EtOAc. The fractions containing the desired product were further purified using preparative HPLC to give ′N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)-1-(phenylmethyl)azetidine-3,3-dicarboxamide (300 mg, 12% yield) as a white solid. 1HNMR (DMSO-d6): 10.0 (s, 1H), 9.90 (s, 1H), 8.45 (d, 1H), 7.80 (d, 2H), 7.70 (m, 2H), 7.50 (s, 1H), 7.40 (s, 1H), 7.48-7.15 (m, 9H), 3.95 (s, 6H), 3.70 (s, 4H), 3.60 (s, 2H). LCMS (POS): 607.2 (M+H).
Name
4-(6,7-dimethoxy-quinolinyloxy)-phenylamine
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
12.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[C:8](OC1C=CC(N)=CC=1)[CH:7]=[CH:6]2.[F:23][C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1.CC[N:33]([CH:37]([CH3:39])[CH3:38])C(C)C.[CH2:40]([N:47]1[CH2:50][C:49]([C:54]([OH:56])=[O:55])([C:51]([OH:53])=[O:52])[CH2:48]1)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>CN(C=O)C.C(OCC)(=O)C>[CH2:40]([N:47]1[CH2:48][C:49]([C:51]([OH:53])=[O:52])([C:54]([OH:56])=[O:55])[CH2:50]1)[C:41]1[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=1.[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:2][C:3]1[CH:4]=[CH:38][C:37]([NH:33][C:54]([C:49]2([C:51]([NH:28][C:27]3[CH:29]=[CH:30][C:24]([F:23])=[CH:25][CH:26]=3)=[O:53])[CH2:48][N:47]([CH2:40][C:41]3[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=3)[CH2:50]2)=[O:56])=[CH:39][CH:12]=1

Inputs

Step One
Name
4-(6,7-dimethoxy-quinolinyloxy)-phenylamine
Quantity
4.2 mmol
Type
reactant
Smiles
COC=1C=C2C=CC(=NC2=CC1OC)OC1=CC=C(C=C1)N
Name
Quantity
4.2 mmol
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
12.6 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.2 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C1)(C(=O)O)C(=O)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% LiCl (3×), brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 2% of MeOH in EtOAc
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
were further purified

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C1)(C(=O)O)C(=O)O
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)NC(=O)C1(CN(C1)CC1=CC=CC=C1)C(=O)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.